![molecular formula C23H22N4OS B2681478 5-phenethyl-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1170472-71-5](/img/structure/B2681478.png)
5-phenethyl-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazolo[4,5-d]pyridazin-4(5H)-one core would likely contribute significantly to the compound’s properties .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. The compound’s reactivity would likely be influenced by the presence of the thiazolo[4,5-d]pyridazin-4(5H)-one core and the other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the thiazolo[4,5-d]pyridazin-4(5H)-one core might influence the compound’s polarity, solubility, and stability .Scientific Research Applications
Synthesis and Biological Activity
A study by Demchenko et al. (2015) explores the synthesis and in vivo analgesic and anti-inflammatory activities of novel thiazolo[4,5-d]pyridazinones. These compounds were synthesized through reactions of methyl 5-benzoyl(α-furoyl or α-thienyl)-2-aminosubstituted-thiazol-4-carboxylates with hydrazine, showcasing a methodological approach to developing compounds with potential biological activities (Demchenko et al., 2015).
Antimicrobial Activities
Research by Sowmya et al. (2017) introduces fluorinated pyrrole incorporated 2-thiazolyl hydrazone motifs, tested for their antibacterial, antifungal, and anti-tuberculosis activities. Their findings indicate that specific compounds exhibit significant inhibitory effects, highlighting the therapeutic potential of structurally similar compounds in treating infectious diseases (Sowmya et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-phenyl-5-(2-phenylethyl)-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c28-22-20-21(29-23(24-20)26-14-7-8-15-26)19(18-11-5-2-6-12-18)25-27(22)16-13-17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBNHCYGGMANCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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